N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features a unique combination of benzyl, thiadiazole, and benzotriazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Formation of the Benzotriazinyl Group: The benzotriazinyl group can be synthesized through the reaction of appropriate hydrazine derivatives with orthoesters.
Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the benzotriazinyl group using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted benzotriazinyl derivatives.
Scientific Research Applications
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where the inhibition of enzymes involved in cell proliferation can lead to reduced tumor growth.
Pathway Modulation: The compound can modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: shares similarities with other thiadiazole and benzotriazinyl derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of benzyl, thiadiazole, and benzotriazinyl groups in This compound provides unique electronic and steric properties that are not found in other similar compounds.
- Functional Uniqueness : The compound’s ability to inhibit specific enzymes and modulate signaling pathways makes it a unique candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N6O2S/c26-16(10-11-25-18(27)14-8-4-5-9-15(14)21-24-25)20-19-23-22-17(28-19)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23,26) |
InChI Key |
PLVBQXNBUUAETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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